![molecular formula C19H21FN2O4S B2842601 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922023-86-7](/img/structure/B2842601.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a chemical compound . It has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . The canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
.
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3
. This provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . The canonical SMILES and InChI representations provide further details on its chemical structure .Scientific Research Applications
Organocatalytic Asymmetric Synthesis
Organocatalysis involving similar complex molecules has been utilized in the development of asymmetric synthesis methods. For instance, the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines to produce seven-member cyclic amines featuring chiral tetrasubstituted C–F stereocenters showcases the application of such compounds in enantioselective synthesis. These reactions, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, highlight the importance of these compounds in facilitating the synthesis of pharmacophores with high enantioselectivity (Li, Lin, & Du, 2019).
Carbonic Anhydrase Inhibitors
Compounds containing the 1,4-oxazepine scaffold, such as those mentioned, have been investigated for their potential as carbonic anhydrase inhibitors. Research on unprotected primary sulfonamide groups facilitating ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors demonstrates the utility of such structures in medicinal chemistry. These compounds have shown strong inhibition of therapeutically relevant human carbonic anhydrases, underscoring their potential in drug development (Sapegin et al., 2018).
Anticancer Activity
The research applications of similar compounds extend into the realm of anticancer activity. For example, studies on novel aminothiazole-paeonol derivatives, including benzenesulfonamide groups, have highlighted their potential as anticancer agents. These compounds demonstrated significant inhibitory activity against various human cancer cell lines, indicating the relevance of such chemical structures in the development of new therapeutic agents for cancer treatment (Tsai et al., 2016).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-22-16-11-14(8-9-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHLTFRODTDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.